4-Fluoro-L-phenylalanine
Overview
Description
4-Fluoro-L-phenylalanine is an amino acid derivative where a fluorine atom replaces the hydrogen atom at the para position of the phenyl ring of L-phenylalanine. This modification imparts unique properties to the molecule, making it valuable in various scientific and industrial applications. The compound is often used in biochemical research and has potential therapeutic applications due to its structural similarity to natural amino acids.
Scientific Research Applications
4-Fluoro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound is incorporated into proteins to study protein structure and function, as it can mimic natural amino acids while providing unique spectroscopic properties.
Medicine: It has potential therapeutic applications, including as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging
Industry: The compound is used in the production of pharmaceuticals and as a specialty chemical in various industrial processes
Mechanism of Action
- Primary Targets : 4-Fluoro-L-phenylalanine is an amino acid derivative that can serve as a substrate for specific enzymes. While the precise targets are not fully understood, it is believed to interact with enzymes involved in protein synthesis and drug metabolism .
- Enzyme Interaction : this compound can form covalent bonds with active site serine residues of serine hydrolases, acting as a reversible inhibitor.
- Tyrosine Hydroxylase (TH) : It is also a substrate for TH, which plays a role in dopamine synthesis. By binding to TH, it affects dopamine production .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research over the last few decades . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .
Biochemical Analysis
Biochemical Properties
4-Fluoro-L-phenylalanine is a substrate for tyrosine hydroxylase (TH), an enzyme that has been used to study the regulation of that enzyme . It interacts with the L-type amino acid transporters in in vitro and in vivo models .
Cellular Effects
This compound inhibits the growth of MCF-7 breast cancer cells . It also reversibly inhibits stomatin-induced T. vorax macrostomal differentiation in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for tyrosine hydroxylase . It has been used to replace phenylalanine residues in polypeptides for determining site-specific solvent accessibility by 19 F-NMR .
Temporal Effects in Laboratory Settings
It is known that this compound is metabolically stable .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine hydroxylase, an enzyme that converts tyrosine to dihydroxyphenylalanine .
Transport and Distribution
This compound is incorporated into tumors mediated mainly by L-type amino acid transporters in in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-L-phenylalanine can be synthesized through several methods. One common approach involves the electrophilic fluorination of L-phenylalanine. This process typically uses reagents such as [18F]acetylhypofluorite or [18F]fluorine gas, which react with L-phenylalanine under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale electrophilic fluorination reactions. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorinated phenyl ring to a more saturated form.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .
Comparison with Similar Compounds
4-Borono-2-fluoro-L-phenylalanine: Used in boron neutron capture therapy for cancer treatment.
3-Fluoro-L-tyrosine: Another fluorinated amino acid with applications in biochemical research.
5-Fluoro-L-tryptophan: Used in studying protein structure and function due to its unique spectroscopic properties.
Uniqueness: 4-Fluoro-L-phenylalanine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in studying protein dynamics and interactions, as well as in developing radiolabeled compounds for imaging applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHHYOYVRVGJJY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017098 | |
Record name | 4-Fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-68-9, 51-65-0 | |
Record name | 4-Fluoro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanine, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUOROPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which 4-Fluoro-L-Phenylalanine interacts with the L-leucine receptor in Escherichia coli?
A: this compound binds to the L-leucine binding site on the receptor. While the exact binding mechanism is not fully elucidated in the provided research, fluorescence and 19F NMR studies confirm the interaction. [] The apparent dissociation constant (KD) for this compound is 0.26, indicating a moderate binding affinity. [] Further research, including crystallographic studies, would be needed to understand the specific interactions at the binding site.
Q2: How does the incorporation of this compound into peptides impact their biological activity?
A: In a study investigating [Tyr6]-γ2-MSH(6–12) analogs, replacing Tyrosine with this compound at position 6 completely abolished the hyperalgesic activity observed with the parent peptide. [] This suggests that the fluorine substitution at the para position of the phenyl ring significantly alters the interaction with the target receptor, in this case, likely the rMrgC receptor.
Q3: What are the applications of this compound in structural biology?
A: this compound serves as a valuable probe for studying protein structure and dynamics. Its 19F NMR signal provides information about solvent accessibility and local environment of the amino acid within a peptide or protein. [] This technique has been used to investigate the polypeptide hormone glucagon. []
Q4: Are there any known crystal structures available showing this compound bound to a protein target?
A: Yes, a crystal structure of the LeuT transporter bound to this compound and sodium has been solved. [] This structure provides valuable insights into the molecular details of substrate binding and can be used for structure-based drug design targeting this transporter.
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